molecular formula C21H21F2N3O B2910762 7-Fluoro-3-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2415540-43-9

7-Fluoro-3-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2910762
CAS No.: 2415540-43-9
M. Wt: 369.416
InChI Key: UJZLGSWXROTPJX-UHFFFAOYSA-N
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Description

7-Fluoro-3-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class of chemicals This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazolinone derivatives.

Scientific Research Applications

7-Fluoro-3-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone core structures, such as 2-methyl-4(3H)-quinazolinone and 6-chloro-2-methyl-4(3H)-quinazolinone.

    Fluorinated Piperidine Derivatives: Compounds with similar piperidine and fluorine substituents, such as 4-fluoropiperidine and 1-(2-fluorophenyl)piperidine.

Uniqueness

7-Fluoro-3-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is unique due to the combination of its quinazolinone core, piperidine ring, and fluorine atoms. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

7-fluoro-3-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O/c22-17-5-6-18-20(11-17)24-14-26(21(18)27)12-15-7-9-25(10-8-15)13-16-3-1-2-4-19(16)23/h1-6,11,14-15H,7-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZLGSWXROTPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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